Dicyclohexyl sodium sulfosuccinate
Overview
Description
Dicyclohexyl sodium sulfosuccinate is an anionic surfactant with the empirical formula C16H25NaO7S and a molecular weight of 384.42 g/mol . It is commonly used in various industrial and scientific applications due to its surfactant properties, which allow it to reduce surface tension and enhance the solubility of substances in water .
Mechanism of Action
Target of Action
Dicyclohexyl sodium sulfosuccinate, also known as dioctyl sulfosuccinate, primarily targets the intestines . It is a stool softener used in the treatment of constipation .
Mode of Action
This compound acts by increasing the amount of water the stool absorbs in the gut . This makes the stool softer and easier to pass . The compound achieves this by reducing the surface tension, which allows fat and water to be incorporated into the feces .
Biochemical Pathways
It is known that the compound’s surfactant effect in the intestines plays a significant role in its mechanism of action . By reducing the surface tension, it promotes the incorporation of water and fats into the stool, thereby softening it .
Pharmacokinetics
It is known that the compound can be administered orally or rectally . The onset of action when taken orally is between 12 hours to 5 days .
Result of Action
The primary result of this compound’s action is the softening of the stool, making it easier to pass . This alleviates symptoms associated with constipation. It’s worth noting that some studies report this compound to be no more effective than a placebo for increasing stool frequency or softening .
Biochemical Analysis
Biochemical Properties
Dicyclohexyl sodium sulfosuccinate plays a significant role in biochemical reactions due to its surfactant nature. It interacts with various enzymes, proteins, and other biomolecules, primarily by reducing surface tension and enhancing solubility. This compound is known to interact with enzymes such as lipases and proteases, facilitating the breakdown of fats and proteins. The interaction with these enzymes is typically non-covalent, involving hydrophobic and electrostatic interactions that stabilize the enzyme-substrate complex and enhance catalytic efficiency .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell membrane permeability, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can disrupt lipid bilayers, leading to changes in membrane fluidity and permeability. This disruption can affect the function of membrane-bound receptors and ion channels, thereby influencing cell signaling pathways. Additionally, this compound can modulate gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects by binding to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain proteases by binding to their active sites and preventing substrate access. Conversely, it can activate lipases by stabilizing their active conformation and enhancing substrate binding. These interactions can also lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in cumulative effects on cellular function, such as prolonged disruption of membrane integrity and sustained changes in gene expression. These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by improving membrane permeability and facilitating nutrient uptake. At high doses, it can cause toxic effects, such as cell lysis and tissue damage. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. Toxicity studies in animal models have shown that high doses of this compound can lead to liver and kidney damage, as well as gastrointestinal disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to lipid metabolism. The compound interacts with enzymes such as lipases and esterases, facilitating the breakdown of fats into fatty acids and glycerol. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in energy production and storage. Additionally, this compound can influence the activity of enzymes involved in the synthesis and degradation of phospholipids, impacting membrane composition and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. For example, it can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. Once inside cells, this compound can accumulate in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets, where it exerts its effects on lipid metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in lipid-rich compartments, such as the endoplasmic reticulum, lipid droplets, and cell membranes. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The presence of this compound in these compartments allows it to interact with enzymes and proteins involved in lipid metabolism, membrane trafficking, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexyl sodium sulfosuccinate is synthesized through the esterification of sulfosuccinic acid with cyclohexanol, followed by neutralization with sodium hydroxide . The reaction typically involves the following steps:
Esterification: Sulfosuccinic acid reacts with cyclohexanol in the presence of a catalyst, such as sulfuric acid, to form dicyclohexyl sulfosuccinate.
Neutralization: The resulting ester is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl sodium sulfosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler alcohols and acids.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols and acids.
Substitution: Various substituted sulfosuccinate derivatives.
Scientific Research Applications
Dicyclohexyl sodium sulfosuccinate is widely used in scientific research due to its surfactant properties. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
Dioctyl sodium sulfosuccinate: Another anionic surfactant with similar properties but different alkyl chain lengths.
Dihexyl sodium sulfosuccinate: Similar in structure but with hexyl groups instead of cyclohexyl groups.
Docusate sodium: Commonly used as a stool softener and has similar surfactant properties.
Uniqueness
Dicyclohexyl sodium sulfosuccinate is unique due to its cyclohexyl groups, which provide distinct hydrophobic interactions compared to linear alkyl chains. This structural difference can result in variations in solubility, micelle formation, and overall surfactant efficiency .
Properties
IUPAC Name |
1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O7S/c17-15(22-12-7-3-1-4-8-12)11-14(24(19,20)21)16(18)23-13-9-5-2-6-10-13/h12-14H,1-11H2,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSVFNQMURAADJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)OC2CCCCC2)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O7S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047213 | |
Record name | Dicyclohexyl sulfosuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137361-04-7 | |
Record name | Dicyclohexyl sulfosuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137361047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicyclohexyl sulfosuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dicyclohexyl sodium sulfosuccinate in influencing bacterial adhesion to oil droplets?
A1: this compound, like other surfactants, plays a significant role in altering the interfacial properties of oil/water interfaces. The research demonstrates that increasing the concentration of this compound leads to a decrease in the areal density of Marinobacter hydrocarbonoclasticus bacteria adhering to dodecane droplets []. This effect is attributed to the reduction in oil/water interfacial tension caused by the surfactant. Lower interfacial tension increases the free energy required for bacterial adhesion, making it less energetically favorable for the bacteria to attach to the oil droplet surface.
Q2: How does this compound compare to other surfactants in affecting bacterial adhesion?
A2: The study investigated the impact of various surfactants, including this compound, Dioctyl sodium succinate (DOSS), dibutyl sodium sulfosuccinate, cetyltrimethylammonium bromide, and Tween 20, on bacterial adhesion. While the specific results for each surfactant are not detailed in the provided abstract, the research highlights that the type and concentration of the surfactant directly influence the long-term adhesion of bacteria to the oil/water interface []. This suggests that different surfactants, including this compound, exhibit varying efficacies in modifying interfacial properties and consequently, bacterial adhesion behavior. Further investigation into the specific characteristics of each surfactant, such as their molecular structure and charge, would be needed to understand the observed differences in their impact on bacterial adhesion.
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